3-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
3-[4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a bipiperidine moiety, and a dihydropyridinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipiperidine core: This step involves the reaction of piperidine with a suitable electrophile to form the bipiperidine structure.
Introduction of the fluorophenoxy group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorinated phenol reacts with an appropriate leaving group.
Coupling with the dihydropyridinone core: The final step involves the coupling of the bipiperidine-fluorophenoxy intermediate with a dihydropyridinone derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, such as its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1’-(2,3-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride
- N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide
Uniqueness
3-[4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3.ClH/c1-25-12-4-5-19(22(25)28)23(29)27-13-8-17(9-14-27)26-15-10-18(11-16-26)30-21-7-3-2-6-20(21)24;/h2-7,12,17-18H,8-11,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOMFSZADEOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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